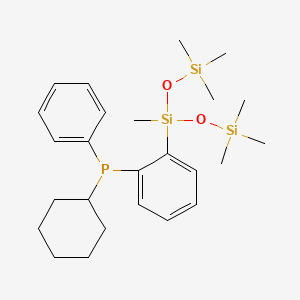![molecular formula C26H19NO5S B14918276 4-[(Phenylcarbonyl)(phenylsulfonyl)amino]phenyl benzoate](/img/structure/B14918276.png)
4-[(Phenylcarbonyl)(phenylsulfonyl)amino]phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Benzoyl(phenylsulfonyl)amino]phenyl benzoate is an organic compound that features a complex structure with multiple functional groups, including benzoyl, phenylsulfonyl, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Benzoyl(phenylsulfonyl)amino]phenyl benzoate typically involves multi-step organic reactions. One common method includes the reaction of phenylsulfonyl chloride with aniline to form phenylsulfonyl aniline. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-[Benzoyl(phenylsulfonyl)amino]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[Benzoyl(phenylsulfonyl)amino]phenyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[Benzoyl(phenylsulfonyl)amino]phenyl benzoate involves its interaction with specific molecular targets. The benzoyl and phenylsulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenyl benzoate: A simpler ester with similar aromatic properties.
Benzoyl chloride: A precursor in the synthesis of benzoyl derivatives.
Phenylsulfonyl chloride: Used in the synthesis of sulfonyl compounds.
Uniqueness: 4-[Benzoyl(phenylsulfonyl)amino]phenyl benzoate is unique due to its combination of benzoyl, phenylsulfonyl, and benzoate groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C26H19NO5S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
[4-[benzenesulfonyl(benzoyl)amino]phenyl] benzoate |
InChI |
InChI=1S/C26H19NO5S/c28-25(20-10-4-1-5-11-20)27(33(30,31)24-14-8-3-9-15-24)22-16-18-23(19-17-22)32-26(29)21-12-6-2-7-13-21/h1-19H |
InChI Key |
KRUQWYDKZIPVBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




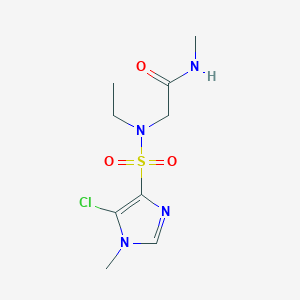
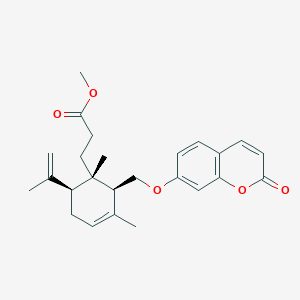
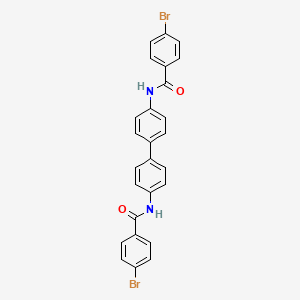
![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B14918231.png)
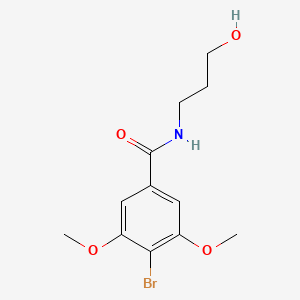
![2-[[(3,4-Dichlorophenyl)amino]carbonyl]hydrazide, 4-pyridinecarboxylic acid](/img/structure/B14918242.png)
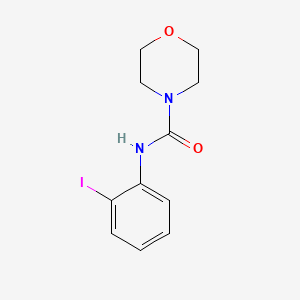
![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14918254.png)

![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acrylamide](/img/structure/B14918258.png)
![1-Benzyl-2-((1,3-dioxoisoindolin-2-yl)methyl)-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate](/img/structure/B14918266.png)
